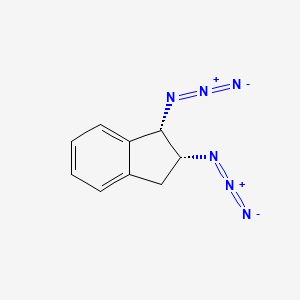

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common name, structural formula, and molecular formula. It may also include its appearance, odor, and other physical characteristics.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Wissenschaftliche Forschungsanwendungen

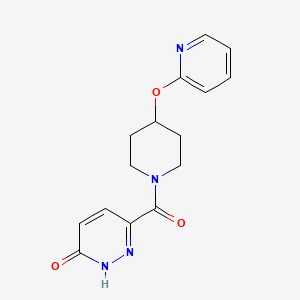

Synthesis and Application of Azine Derivatives

Azine derivatives, including 2,3-diaza-1,3-butadienes, have a broad spectrum of chemical reactivity and applications. These compounds have been extensively studied for their synthesis, properties, and reactivity. Their significance spans organometallic chemistry to potential applications in various fields, reflecting the versatility of nitrogen-containing heterocycles. The literature emphasizes the importance of azines in synthesizing complex molecules, suggesting a potential relevance for "(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene" in synthetic chemistry and material science applications (Safari & Gandomi-Ravandi, 2014).

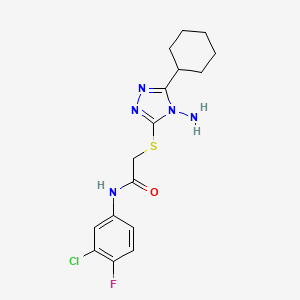

Homologation Reaction of Ketones with Diazo Compounds

The homologation reaction of ketones with diazo compounds is a critical synthetic route for producing homologated ketones, which can be further transformed into various valuable chemical entities. This process involves the addition of diazo compounds to ketones, leading to a complex array of regio- and stereoselectivities, underpinning the synthesis of a wide range of organic compounds. The development of enantioselective versions of these reactions opens up new avenues for the synthesis of chiral molecules, potentially including derivatives of "(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene" (Candeias, Paterna, & Gois, 2016).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.

Zukünftige Richtungen

This involves predicting or suggesting future research directions based on the current understanding of the compound.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For “(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene”, you may need to conduct further research or experiments to gather this information. Always remember to follow safety guidelines when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!

Eigenschaften

IUPAC Name |

(1S,2R)-1,2-diazido-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-14-12-8-5-6-3-1-2-4-7(6)9(8)13-15-11/h1-4,8-9H,5H2/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPUHPXLBBTVAI-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)

![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)

![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)

![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)

![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)

![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)

![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)

![5-Benzyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2662917.png)